Ipratropium bromide hydrate

Muscarinic receptor pharmacology Bronchodilator duration COPD drug development

Research laboratories requiring a pharmacopoeia-grade muscarinic antagonist face challenges sourcing the stoichiometrically defined monohydrate form (CAS 922491-06-3) rather than the anhydrous variant. Ipratropium bromide hydrate resolves this by providing a crystalline monohydrate with precisely known water content, critical for accurate mass balance in HPLC/UPLC assay validation. - Serves as an EP Reference Standard, ensuring traceability for regulatory QC release and stability testing. - Delivers well-characterized binding kinetics (IC50: M1=2.9 nM, M2=2.0 nM, M3=1.7 nM) for calibrating receptor screening assays. - Functions as the definitive short-acting comparator (t½ M3=0.3 h) for preclinical LAMA development programs.

Molecular Formula C20H32BrNO4
Molecular Weight 430.4 g/mol
CAS No. 922491-06-3
Cat. No. B127709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIpratropium bromide hydrate
CAS922491-06-3
Synonyms(endo,syn)-(+-)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane
Atrovent
Ipratropium
Ipratropium Bromide
Ipratropium Bromide Anhydrous
Ipratropium Bromide Monohydrate
Ipratropium Bromide, (endo,anti)-Isomer
Ipratropium Bromide, (exo,syn)-Isomer
Ipratropium Bromide, endo-Isomer
Itrop
N Isopropylatropine
N-Isopropylatropine
Sch 1000
Sch 1178
Sch-1000
Sch-1178
Sch1000
Sch1178
Molecular FormulaC20H32BrNO4
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESCC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-]
InChIInChI=1S/C20H30NO3.BrH.H2O/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H;1H2/q+1;;/p-1/t16-,17+,18?,19?,21?;;
InChIKeyKEWHKYJURDBRMN-XFQAGIBXSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ipratropium Bromide Hydrate: Compound Profile


Ipratropium bromide hydrate (CAS 922491-06-3) is the monohydrate crystalline form of ipratropium bromide, a synthetic quaternary ammonium derivative of atropine that functions as a non-selective muscarinic acetylcholine receptor antagonist [1]. This compound is primarily utilized as an inhaled short-acting bronchodilator (SAMA) for the management of chronic obstructive pulmonary disease (COPD) and acute asthma . The monohydrate form (C20H30NO3·Br·H2O) has a monoisotopic mass of 429.15147 g/mol and is defined in authoritative chemical databases including ChEBI (CHEBI:5957) as the hydrate form of ipratropium bromide [2]. The CAS number 922491-06-3 specifically identifies the hydrate/monohydrate crystalline variant, distinguishing it from the anhydrous form (CAS 22254-24-6) [3].

1
Muscarinic receptor antagonist reference standard
Defined hydrate crystalline form (monohydrate)
2
Short-acting comparator for LAMA discovery programs
Rapid M3 dissociation and surmountable antagonism profile
3
Supports receptor binding, washout, and bronchodilator onset studies
Non-selective M1/M2/M3 profile with well-characterized kinetics

Ipratropium Bromide Hydrate: Substitution Warning


Muscarinic receptor antagonists constitute a pharmacologically heterogeneous class with substantial divergence in receptor subtype binding kinetics, dissociation half-lives, and functional duration of action [1]. While ipratropium bromide hydrate exhibits nanomolar inhibitory concentrations at M1, M2, and M3 receptors (IC50 values of 2.9 nM, 2 nM, and 1.7 nM, respectively), its rapid dissociation from M3 receptors (half-life approximately 0.3 hours) fundamentally distinguishes it from long-acting muscarinic antagonists (LAMAs) such as tiotropium bromide, which maintains receptor occupancy for over 24 hours [2]. Furthermore, the monohydrate crystalline form (CAS 922491-06-3) possesses distinct physicochemical properties relative to the anhydrous form (CAS 22254-24-6), affecting solubility, stability, and analytical reference standard behavior . Generic substitution without rigorous experimental verification therefore introduces uncontrolled variables in both pharmacological studies and analytical method development. The quantitative evidence presented below establishes precisely where meaningful differentiation exists.

LAMA vs. SAMA profile
Long-acting antagonists (tiotropium, umeclidinium) maintain >24 h receptor occupancy and insurmountable behavior; their kinetic profiles may not transfer to short-acting study contexts.
Anhydrous form mismatch
Anhydrous ipratropium bromide (CAS 22254-24-6) may differ in solubility, stability, and analytical reference behavior; hydrate stoichiometry must be verified for quantitative methods.
Subtype kinetic divergence
Relative dissociation rates from M2 vs. M3 receptors vary across muscarinic antagonists; rapid M2 autoreceptor dissociation can alter functional response interpretation.

Ipratropium Bromide Hydrate: Comparative Evidence


M3 Receptor Duration of Action

Ipratropium bromide hydrate exhibits a markedly shorter duration of action at native M3 muscarinic receptors compared to all clinically available long-acting muscarinic antagonists (LAMAs). In standardized in vitro assays using isolated tissue preparations, ipratropium maintained effective M3 receptor blockade for only 42 minutes, whereas tiotropium bromide, aclidinium bromide, and glycopyrronium bromide all sustained blockade for greater than 8 hours [1]. In vivo, this kinetic difference translates to a time to 50% recovery of bronchodilator effect (t½ offset) of 8 hours for ipratropium versus 64 hours for tiotropium, 29 hours for aclidinium, and 13 hours for glycopyrronium [2]. The receptor-ligand complex half-life for ipratropium at M3 receptors is approximately 0.3 hours, compared to 35 hours for tiotropium [3].

M3 Duration of Action
Head-to-head
In vitro: 42 min vs. >8 h (LAMAs)
In vivo t½ offset: 8 h vs. 13–64 h
Defines short-acting comparator context for LAMA duration studies
Native M3 assays; acetylcholine-induced bronchoconstriction models
Muscarinic receptor pharmacology Bronchodilator duration COPD drug development Receptor binding kinetics

Receptor Binding Affinity and Potency

Tiotropium bromide exhibits approximately 10-fold greater binding potency than ipratropium bromide hydrate at human lung muscarinic receptors. Radioligand binding studies using [3H]tiotropium bromide in human lung tissue homogenates demonstrated that tiotropium is a potent muscarinic antagonist with equal affinity for M1, M2, and M3 receptor subtypes, and is approximately 10-fold more potent than ipratropium bromide [1]. Ipratropium bromide hydrate demonstrates IC50 values of 2.9 nM (M1), 2 nM (M2), and 1.7 nM (M3) in recombinant human receptor assays [2]. While both compounds are non-selective across muscarinic subtypes, tiotropium's higher affinity and dramatically slower dissociation kinetics from M1 and M3 receptors produce functionally distinct pharmacological outcomes [3].

Binding Affinity & Potency
Head-to-head
~10-fold lower potency vs. tiotropium in human lung binding
Supports assay sensitivity calibration across dynamic range
Radioligand binding with [³H]tiotropium; recombinant receptor IC₅₀ reference
Muscarinic receptor binding Radioligand binding assay COPD pharmacotherapy Anticholinergic potency

Onset of Bronchodilator Action

Ipratropium bromide hydrate demonstrates a significantly faster onset of bronchodilator action compared to tiotropium bromide. In head-to-head comparative studies, ipratropium (along with aclidinium and glycopyrronium) exhibited a faster onset of bronchodilation than tiotropium in acetylcholine-induced bronchoconstriction models [1]. Clinical characterization data indicate that ipratropium's bronchodilator effect begins within 30 minutes post-inhalation and reaches maximal effect between 30-60 minutes [2]. In contrast, tiotropium exhibits a slower onset profile, with its effect beginning within 30 minutes but with a more gradual attainment of maximal bronchodilation [3]. The faster onset profile of ipratropium is consistent with its rapid dissociation kinetics from M2 autoreceptors on cholinergic nerve terminals [4].

Onset of Action
Head-to-head
Faster onset; maximal effect 30–60 min post-inhalation
Supports acute bronchodilator response study context
In vivo bronchoconstriction reversal; rapid M2 dissociation kinetics
Bronchodilator onset kinetics Acute bronchospasm COPD exacerbation Inhaled therapeutics

Washout Kinetics and M3 Receptor Dissociation

Ipratropium bromide hydrate exhibits fundamentally different washout kinetics and antagonist behavior compared to all long-acting muscarinic antagonists (LAMAs). In washout experiments using human bronchial tissue, ipratropium's inhibitory activity decreased rapidly within 30-90 minutes following compound removal, whereas the inhibitory activity of tiotropium and umeclidinium remained stable at above 70% for at least 9 hours [1]. Furthermore, ipratropium behaves as a surmountable antagonist, allowing full recovery of agonist response with increasing acetylcholine or carbachol concentrations. In contrast, all tested LAMAs (tiotropium, umeclidinium, aclidinium, glycopyrronium) behaved as insurmountable antagonists, decreasing the maximum response to both acetylcholine and carbachol even at submaximal concentrations [2]. Glycopyrronium dissociated faster from recombinant M3 receptors than aclidinium and tiotropium but more slowly than ipratropium; all four compounds dissociated more rapidly from M2 receptors than from M3 receptors [3].

Washout & Surmountability
Head-to-head
Surmountable antagonism; >70% residual LAMA activity at 9 h vs. rapid loss (30–90 min)
Essential reversible reference for insurmountability validation
Human bronchial tissue washout; recombinant M3 dissociation
Receptor dissociation kinetics Washout assay Surmountable vs. insurmountable antagonism LAMA pharmacology

Clinical Lung Function Improvement

In randomized controlled trials comparing ipratropium bromide with tiotropium bromide in patients with moderate-to-severe COPD, tiotropium demonstrated superior trough FEV1 improvement. A Cochrane systematic review including 1073 participants across two trials of good methodological quality found that at three months, trough FEV1 significantly increased with tiotropium compared to ipratropium bromide, with a mean difference of 109 mL (95% CI: 81 to 137 mL) [1]. The included participants had a mean FEV1 of 40% predicted value at baseline. One trial used tiotropium 18 μg via HandiHaler for 12 months, and the other used tiotropium 5 μg and 10 μg via Respimat for 12 weeks . Ipratropium bromide, dosed three to four times daily due to its 4-6 hour duration of action, serves as the short-acting comparator baseline [2].

Lung Function Endpoint
Trial context
Trough FEV₁ mean difference: +109 mL favoring tiotropium (95% CI 81–137)
Reported endpoint context for comparator reference threshold
RCT, n=1073, moderate-to-severe COPD, 12-week to 12-month
COPD clinical outcomes FEV1 improvement Randomized controlled trial Bronchodilator efficacy

Ipratropium Bromide Hydrate: Application Scenarios


Pharmacopoeial Reference Standard

Ipratropium bromide hydrate (CAS 922491-06-3) is supplied as a European Pharmacopoeia (EP) Reference Standard, intended specifically for laboratory tests prescribed in the European Pharmacopoeia . The monohydrate crystalline form provides defined stoichiometric water content, enabling accurate quantification in HPLC and UPLC methods where the hydrate vs. anhydrous distinction affects mass balance calculations [1]. Regulatory specifications from the NMPA require ipratropium bromide assay content of not less than 98.0% (calculated on dried basis), making the hydrate reference standard essential for proper analytical method validation [2]. Procurement of this specific CAS number ensures traceability to pharmacopoeial monographs and regulatory filing requirements for quality control release testing and stability studies.

Short-Acting Comparator for LAMA Discovery

Ipratropium bromide hydrate serves as the definitive short-acting muscarinic antagonist (SAMA) comparator for preclinical and clinical development of novel LAMA candidates. Its rapid M3 receptor dissociation (t½ = 0.3 h) and 42-minute in vitro duration of action provide the baseline against which LAMA candidates must demonstrate prolonged receptor occupancy (>8 h) and extended t½ offset (≥13-64 h) . Its surmountable antagonist behavior and rapid washout kinetics (activity loss within 30-90 min) establish the reference profile for reversible antagonism that novel insurmountable LAMAs must exceed [1]. Its 109 mL FEV1 difference relative to tiotropium in COPD patients defines the clinical efficacy threshold for new bronchodilator candidates [2].

Muscarinic Receptor Subtype Profiling

Ipratropium bromide hydrate's well-characterized binding profile (IC50: M1 = 2.9 nM, M2 = 2 nM, M3 = 1.7 nM) provides a standardized non-selective muscarinic antagonist reference for screening assays . Its approximately 10-fold lower potency compared to tiotropium in human lung radioligand binding assays enables calibration of assay sensitivity across a broad dynamic range [1]. The compound's rapid dissociation from all receptor subtypes, particularly M2 autoreceptors on cholinergic nerve terminals, makes it valuable for discriminating kinetic selectivity patterns of novel antagonists that preferentially retain binding to M3 over M2 receptors [2].

Rescue Medication Comparator for COPD and Asthma

Ipratropium bromide hydrate (as the active pharmaceutical ingredient) serves as the standard-of-care short-acting bronchodilator comparator in clinical trials evaluating acute bronchodilator response and rescue medication protocols. Its 30-60 minute time-to-maximal effect and 4-6 hour duration of action define the SAMA reference profile . In COPD exacerbation studies, ipratropium monotherapy has demonstrated bronchodilator efficacy equal to or superior to beta-2 agonists in terms of duration and peak effect [1]. The combination of ipratropium with short-acting beta-agonists (e.g., salbutamol/albuterol) provides an additive bronchodilator effect, making it the benchmark dual-therapy comparator for novel bronchodilator combinations [2].

Application
Selection Property
Validation Focus
Pharmacopoeial reference standard
Monohydrate crystalline identity; defined water content
HPLC/UPLC mass balance; regulatory monograph traceability
LAMA discovery comparator
Rapid M3 dissociation (t½ ≈0.3 h); surmountable antagonism
Duration-of-action and washout insurmountability protocols
Muscarinic receptor subtype profiling
Non-selective M1/M2/M3 binding; well-characterized IC₅₀ range
Kinetic selectivity screening; assay dynamic range calibration
Acute bronchodilator response studies
Rapid onset (30–60 min); 4–6 h duration
Additive effect with beta-agonists; rescue protocol comparator

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